molecular formula C15H16N2O B2969620 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 499206-28-9

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B2969620
CAS RN: 499206-28-9
M. Wt: 240.306
InChI Key: YJXJHTWNOUETNG-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,5-dimethylphenyl isocyanate . Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .


Synthesis Analysis

While specific synthesis methods for “1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one” were not found, related compounds such as 3,5-dimethylphenyl isocyanate have been synthesized using various methods . For instance, one method involves the reaction of 3,5-dimethylphenyl isocyanate with soluble microcrystalline cellulose in a homogeneous phase .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel synthetic pathways for indazole derivatives, such as "1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one," have been explored, demonstrating the potential for creating diverse molecular architectures. These pathways often involve condensation reactions and are crucial for developing new compounds with potential applications in medicinal chemistry and material science (Hote & Lokhande, 2014).

  • Computational studies have been employed to understand the tautomeric forms of indazole derivatives better. Such investigations help in predicting the most stable forms of these compounds, which is vital for their practical applications in various scientific domains (Pérez Medina et al., 2006).

Supramolecular Chemistry

  • Indazole derivatives have been utilized in the study of supramolecular assemblies, where their interactions with other molecules under different conditions have been analyzed. This research is fundamental in crystal engineering, where the goal is to design and synthesize materials with desired properties (Arora & Pedireddi, 2003).

Luminescence Sensing

  • Certain indazole-based compounds have shown potential as luminescence sensors for detecting specific chemicals. These findings could lead to the development of new sensory materials for environmental monitoring or diagnostic purposes (Shi et al., 2015).

Chemical Reactions and Mechanisms

  • Research has delved into the reactivity and interaction mechanisms of indazole derivatives with other chemical entities. Understanding these interactions is crucial for synthesizing new compounds and predicting their behavior in various chemical environments (Boldron et al., 2005).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-11(2)8-12(7-10)17-14-4-3-5-15(18)13(14)9-16-17/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXJHTWNOUETNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one

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